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Compound of Interest

Compound Name: MLN8054 sodium

Cat. No.: B15583538 Get Quote

MLN8054 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the dose-limiting toxicities (DLTs) of

MLN8054 observed in clinical trials. It includes troubleshooting guides and frequently asked

questions to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities associated with MLN8054?

A1: The primary dose-limiting toxicities (DLTs) observed in Phase 1 clinical trials of MLN8054

are reversible, benzodiazepine-like effects, most notably somnolence.[1][2] Other significant

DLTs include transaminitis, cognitive disorder, and confusion.[1][3]

Q2: At what dose levels were dose-limiting toxicities observed?

A2: Dose-limiting somnolence was first noted at a dose of 20 mg once daily.[3] At a higher dose

of 80 mg/day administered in a four-times-daily (QID) schedule, DLTs of both somnolence and

transaminitis were observed.[3] Furthermore, at a 60 mg total daily dose on a QID schedule for

21 days, two patients experienced DLTs of somnolence, with one of those patients also

experiencing cognitive disorder and confusion.[1]

Q3: What was the definition of a dose-limiting toxicity in the MLN8054 clinical trials?
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A3: A DLT was generally defined as any of the following events occurring during the first

treatment cycle:

Grade 4 neutropenia lasting for more than 7 days or associated with fever.[1]

Grade 4 thrombocytopenia.[1]

Grade 3 or greater nausea or diarrhea that persisted despite optimal supportive care.[1]

Any other Grade 3 or greater nonhematologic adverse event (with some exceptions like

arthralgia/myalgia or brief fatigue).[1]

Any drug-related adverse event that required a dose interruption or delay of more than one

week.[1]

Q4: How was the starting dose for the first-in-human studies of MLN8054 determined?

A4: The starting dose for the first-in-human study was determined based on preclinical

toxicology studies in dogs, which were identified as the most sensitive species to MLN8054.

The highest non-severely toxic dose in dogs was 20 mg/m²/day, and one-quarter of this dose (5

mg/m²/day) was selected as the starting dose for the clinical trial.[1]

Troubleshooting Guide
Issue: Unexpectedly high incidence of somnolence in an animal model.

Possible Cause: Preclinical studies indicated that MLN8054 has a high affinity for the alpha-1

subunit of the GABA-A receptor, which can lead to benzodiazepine-like effects such as

somnolence.[1]

Troubleshooting Steps:

Review Dosing Schedule: In clinical trials, a four-times-daily (QID) dosing schedule with

the largest dose administered at bedtime was used to mitigate somnolence.[3][4] Consider

adapting the dosing schedule in your preclinical model.

Concomitant Medications: Be aware of any concomitant medications that could potentiate

central nervous system effects. In clinical trials, concomitant use of opioids was common
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in patients experiencing somnolence.[1]

Consider Prophylactic Measures: In later clinical trial cohorts, methylphenidate or

modafinil were administered with daytime doses of MLN8054 to manage somnolence.[1]

[2] A similar strategy with an appropriate stimulant might be considered in animal models,

depending on the experimental goals.

Issue: Elevation of liver enzymes in experimental subjects.

Possible Cause: Transaminitis was identified as a dose-limiting toxicity at higher doses of

MLN8054.[3][4]

Troubleshooting Steps:

Monitor Liver Function: Implement regular monitoring of liver enzymes (ALT, AST)

throughout the study period.

Dose Adjustment: If significant elevations are observed, consider dose reduction or

interruption as was done in the clinical trial setting. The DLT of transaminitis was observed

at the 80 mg QID-14D dose level.[3][4]

Quantitative Data Summary
Table 1: Dose-Limiting Toxicities of MLN8054 in Phase 1 Clinical Trials
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Total Daily
Dose

Dosing
Schedule

Number of
Patients with
DLTs / Total
Patients in
Cohort

Dose-Limiting
Toxicities

Reference

20 mg
Once Daily (QD)

for 10 days
1 / 6 Transaminitis

25 mg
Four Times Daily

(QID) for 14 days
1 / 7 Somnolence

45 mg
Four Times Daily

(QID) for 14 days
1 / 6 Somnolence

60 mg
Four Times Daily

(QID) for 21 days
2 / 4

Somnolence,

Cognitive

Disorder,

Confusion

[1]

80 mg
Four Times Daily

(QID) for 14 days
2 / 6

Somnolence,

Transaminitis
[3]

Experimental Protocols
Dose Escalation and DLT Assessment Workflow

The clinical trials for MLN8054 employed a dose-escalation design to determine the maximum

tolerated dose (MTD). Patients were enrolled in cohorts of 3-6 individuals.[1]

Cohort Enrollment: A cohort of 3 patients was enrolled at a specific dose level.

DLT Observation (Cycle 1): Patients were monitored for DLTs during the first cycle of

treatment.

Decision Point:

If 0 out of 3 patients experienced a DLT, the dose was escalated for the next cohort.
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If 1 out of 3 patients experienced a DLT, the cohort was expanded to 6 patients.

If no more than 1 out of the 6 patients experienced a DLT, dose escalation continued.

If 2 or more of the 6 patients experienced a DLT, the MTD was considered exceeded.

If 2 or more of the initial 3 patients experienced a DLT, the MTD was considered

exceeded, and a lower dose level or an alternative schedule was explored.[1]

Visualizations
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MLN8054 Dose Escalation and DLT Assessment Workflow
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Caption: Workflow for dose escalation and DLT assessment.
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MLN8054 Mechanism of Action
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Caption: MLN8054's mechanism of action via Aurora A kinase inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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